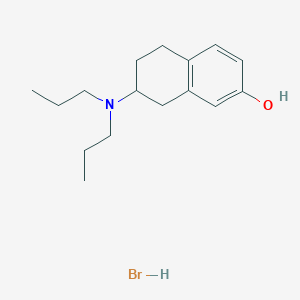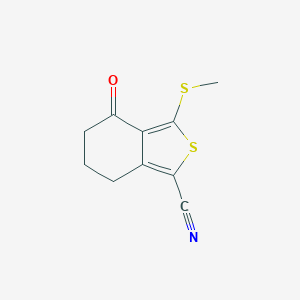
2-Methyl-3-acetylbenzofuran-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-acetylbenzofuran-5,6-diol, also known as MADB, is a natural compound that is found in several plant species, including the Indian medicinal plant Andrographis paniculata. MADB has been the subject of extensive research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have anticancer activity, particularly against breast and lung cancer cells. 2-Methyl-3-acetylbenzofuran-5,6-diol has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it is a natural compound, which may make it safer and more tolerable than synthetic compounds. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a relatively low toxicity profile, which may make it suitable for use in humans. However, one limitation of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it can be difficult to obtain in large quantities, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-acetylbenzofuran-5,6-diol. One area of interest is the development of 2-Methyl-3-acetylbenzofuran-5,6-diol-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol and to identify potential molecular targets for therapeutic intervention. Finally, more studies are needed to explore the potential of 2-Methyl-3-acetylbenzofuran-5,6-diol as a neuroprotective agent and to investigate its potential use in the treatment of neurological disorders.
Métodos De Síntesis
2-Methyl-3-acetylbenzofuran-5,6-diol can be synthesized through a multi-step process that involves the condensation of 2-methylresorcinol with acetylacetone, followed by cyclization and oxidation. The synthesis of 2-Methyl-3-acetylbenzofuran-5,6-diol has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
2-Methyl-3-acetylbenzofuran-5,6-diol has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as asthma and rheumatoid arthritis. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Propiedades
Número CAS |
189828-67-9 |
|---|---|
Nombre del producto |
2-Methyl-3-acetylbenzofuran-5,6-diol |
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3 |
Clave InChI |
HSWRQRBMNFLILB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Sinónimos |
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




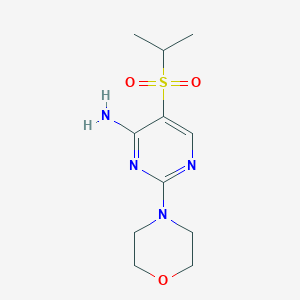
![4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-](/img/structure/B64209.png)
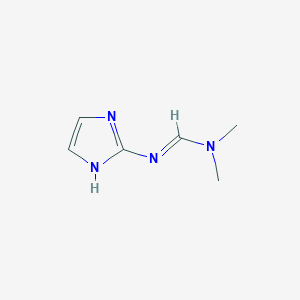
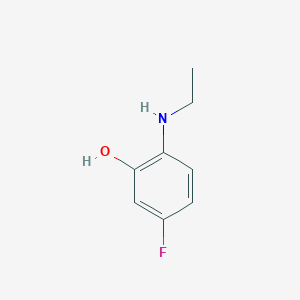
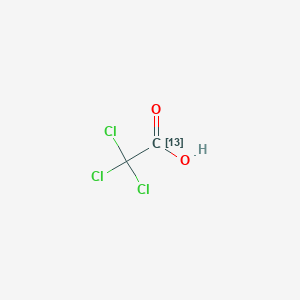
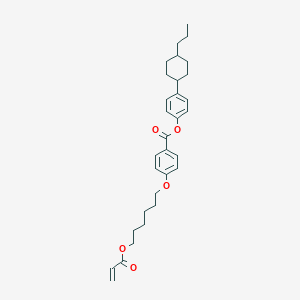
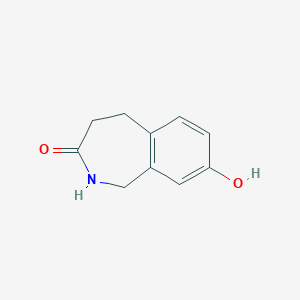
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
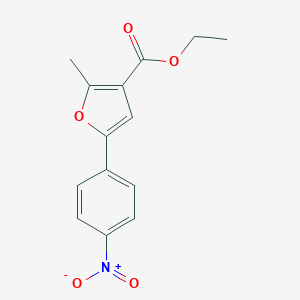
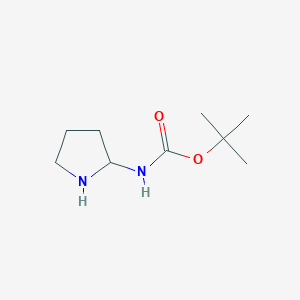
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
